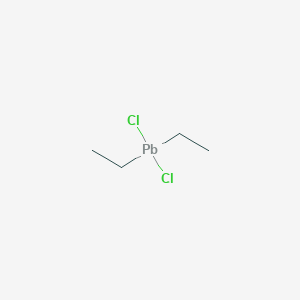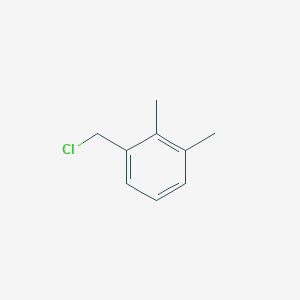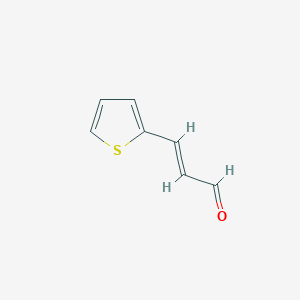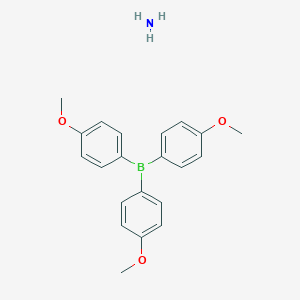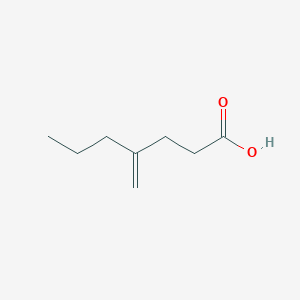
4-Propyl-4-pentenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-4-pentenoic acid, also known as 4-PPA, is a carboxylic acid with the molecular formula C7H12O2. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of pharmaceuticals and agrochemicals. In
Mecanismo De Acción
The exact mechanism of action of 4-Propyl-4-pentenoic acid is not fully understood. However, it has been proposed that 4-Propyl-4-pentenoic acid may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, 4-Propyl-4-pentenoic acid may increase the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Propyl-4-pentenoic acid may have potential therapeutic effects in various physiological processes. For example, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis. Additionally, 4-Propyl-4-pentenoic acid has been found to have analgesic effects and may be useful in the treatment of pain. However, further research is needed to fully understand the biochemical and physiological effects of 4-Propyl-4-pentenoic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Propyl-4-pentenoic acid in lab experiments is its relatively simple synthesis method. Additionally, it is a stable compound that can be easily stored and transported. However, one limitation of using 4-Propyl-4-pentenoic acid is its pungent odor, which can be unpleasant and potentially harmful if inhaled in large quantities. Additionally, further research is needed to fully understand the potential side effects of 4-Propyl-4-pentenoic acid.
Direcciones Futuras
There are several potential future directions for research on 4-Propyl-4-pentenoic acid. One area of interest is its potential use in the treatment of inflammatory conditions and pain. Additionally, further research is needed to fully understand the mechanism of action of 4-Propyl-4-pentenoic acid and its potential therapeutic effects. Finally, there is a need for the development of new synthesis methods for 4-Propyl-4-pentenoic acid that are more efficient and environmentally friendly.
Conclusion
In conclusion, 4-Propyl-4-pentenoic acid is a carboxylic acid that is primarily used in the synthesis of pharmaceuticals and agrochemicals. Its synthesis method involves the reaction of 4-penten-1-ol with propylene oxide in the presence of a catalyst. 4-Propyl-4-pentenoic acid has potential scientific research applications in the treatment of inflammatory conditions and pain. Its mechanism of action is not fully understood, but it may act as an inhibitor of FAAH. Further research is needed to fully understand the biochemical and physiological effects of 4-Propyl-4-pentenoic acid and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-Propyl-4-pentenoic acid involves the reaction of 4-penten-1-ol with propylene oxide in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then oxidized using potassium permanganate or sodium hypochlorite to yield 4-Propyl-4-pentenoic acid. This synthesis method has been widely used in the production of 4-Propyl-4-pentenoic acid for various applications.
Aplicaciones Científicas De Investigación
4-Propyl-4-pentenoic acid has been extensively studied for its potential use as a building block in the synthesis of various pharmaceuticals and agrochemicals. It has been found to be a useful intermediate in the synthesis of drugs such as the antihypertensive agent, guanabenz acetate, and the antipsychotic agent, clozapine. Additionally, 4-Propyl-4-pentenoic acid has been used in the synthesis of insecticides and herbicides.
Propiedades
Número CAS |
13722-70-8 |
|---|---|
Nombre del producto |
4-Propyl-4-pentenoic acid |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
4-methylideneheptanoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-7(2)5-6-8(9)10/h2-6H2,1H3,(H,9,10) |
Clave InChI |
RVGJFWAATJYOMM-UHFFFAOYSA-N |
SMILES |
CCCC(=C)CCC(=O)O |
SMILES canónico |
CCCC(=C)CCC(=O)O |
Otros números CAS |
13722-70-8 |
Sinónimos |
4-propyl-4-pentenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



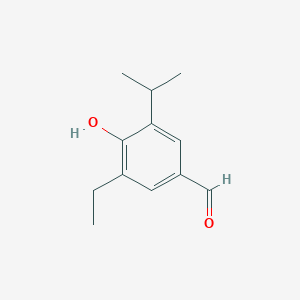
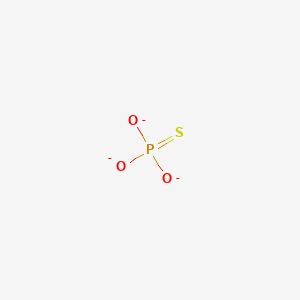
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)
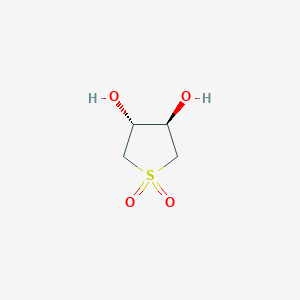
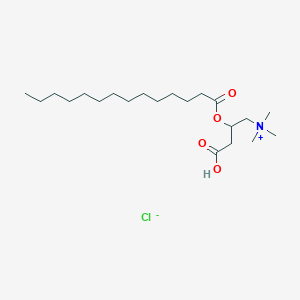
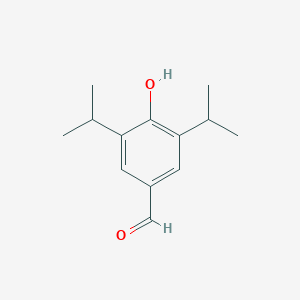
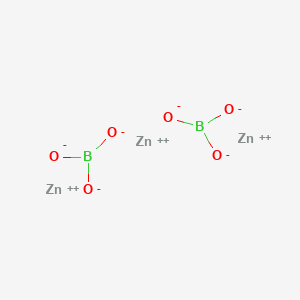
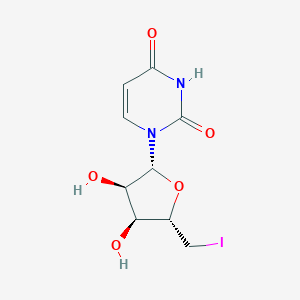
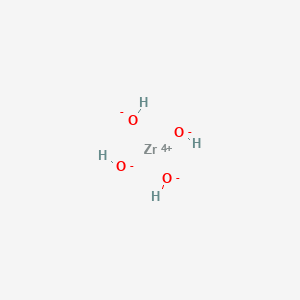
![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
